Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation Versus Dechlorinated Analog
4-Chloro-5-methoxy-3-phenyl-isoxazole exhibits a computed LogP of 3.00 and a topological polar surface area (TPSA) of 35.26 Ų . In comparison, the dechlorinated analog 5-methoxy-3-phenylisoxazole (CAS 18803-02-6, C₁₀H₉NO₂, MW 175.18) has a lower molecular weight and lacks the chlorine atom, which is expected to reduce its LogP by approximately 0.5–0.8 units (consistent with the π-chloro substituent constant of ~0.71 for aromatic systems) . The additional chlorine in the target compound increases both lipophilicity and halogen-bonding capacity, parameters that are critical for membrane permeability and target engagement in medicinal chemistry campaigns [1].
| Evidence Dimension | Predicted LogP and PSA – Target vs. Dechlorinated Analog |
|---|---|
| Target Compound Data | LogP = 3.00; PSA = 35.26 Ų (ChemSrc); MW = 209.63 g·mol⁻¹ |
| Comparator Or Baseline | 5-Methoxy-3-phenylisoxazole: MW = 175.18 g·mol⁻¹; LogP estimated ~2.2–2.5 (based on π-Cl ≈ +0.71); PSA data not available from comparable source |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 (chlorine contribution); ΔMW = +34.45 g·mol⁻¹; additional halogen-bond acceptor present |
| Conditions | Predicted/computed values from ChemSrc database; comparator LogP estimated using fragment-based π-substituent constants |
Why This Matters
The higher LogP and chlorine-mediated halogen-bonding capability of the target compound make it a more appropriate choice for programs requiring enhanced membrane permeability or specific halogen-bond interactions with biological targets compared to the dechlorinated analog.
- [1] Kaewsri, W.; et al. RSC Adv. 2016, 6, 48666–48675. (Notes that halogen inclusion improves biological activities versus non-halogenated variants.) View Source
